Mocpac

Übersicht

Beschreibung

Vorbereitungsmethoden

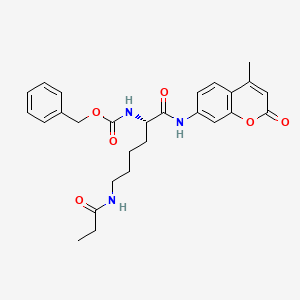

Synthetic Routes and Reaction Conditions: The synthesis of MOCPAC involves multiple steps, starting with the preparation of the core structure, 4-methyl-2-oxo-2H-chromene-7-carboxylic acid. This intermediate is then coupled with a propionylaminopentyl chain through a series of condensation reactions. The final step involves the benzylation of the carbamate group to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the compound meets the required standards for research applications .

Analyse Chemischer Reaktionen

Reaktionstypen: MOCPAC durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln und seine biochemischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution eingesetzt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Drug Design

MOPAC plays a crucial role in computer-aided drug design (CADD), enabling researchers to predict the interaction between drugs and biological targets. It assists in:

- Molecular Docking : MOPAC is often integrated with molecular docking studies to evaluate binding affinities of potential drug candidates to target proteins. For example, it has been used to identify inhibitors for enzymes like topoisomerase II and IV .

- Structure-Based Virtual Screening (SBVS) : The software aids in the identification of lead compounds through SBVS, which involves analyzing the three-dimensional structure of target proteins .

- Pharmacophore Modeling : MOPAC can be utilized to create pharmacophore models that represent the essential features required for molecular recognition by biological macromolecules.

Molecular Modeling

MOPAC's capabilities extend to molecular modeling, where it is used for:

- Geometry Optimization : Researchers use MOPAC to optimize molecular geometries, minimizing energy configurations for stable structures .

- Vibrational Analysis : The software facilitates vibrational frequency calculations to predict molecular vibrations and thermodynamic properties .

- Transition-State Optimization : MOPAC helps locate transition states in chemical reactions, providing insights into reaction mechanisms .

Materials Science

In materials science, MOPAC is employed for:

- Studying Organic Polymers : The software can analyze the electronic properties of polymers and predict their behavior under different conditions .

- Nanostructures : MOPAC has been used to model carbon nanostructures and metal-organic frameworks, contributing to the development of advanced materials with specific functionalities .

Case Study 1: Drug Discovery Using MOPAC

A study published in 2021 highlighted the application of MOPAC in discovering new antibiotics. Researchers utilized MOPAC for virtual screening of compound libraries against bacterial targets, leading to the identification of novel inhibitors with promising activity against resistant strains .

Case Study 2: Computational Analysis of Enzyme Mechanisms

Another significant application was demonstrated in a study focusing on enzyme catalysis. MOPAC was employed to model the active site of an enzyme involved in metabolic pathways. The computational results provided insights into substrate binding and transition-state formation, aiding in the design of enzyme inhibitors .

Data Tables

| Application Area | Specific Use Cases | Key Features Utilized |

|---|---|---|

| Drug Design | Molecular docking, SBVS | Semi-empirical methods (AM1, PM3) |

| Molecular Modeling | Geometry optimization, vibrational analysis | Transition-state optimization |

| Materials Science | Modeling polymers and nanostructures | Electronic property predictions |

Wirkmechanismus

MOCPAC exerts its effects by selectively binding to histone deacetylase 1 (HDAC1). This binding inhibits the deacetylation of histone proteins, leading to an open chromatin structure and increased gene expression. The molecular targets include histone proteins, and the pathways involved are primarily related to chromatin remodeling and gene regulation .

Vergleich Mit ähnlichen Verbindungen

Trichostatin A: Another HDAC inhibitor but with a broader specificity.

Vorinostat: A clinically used HDAC inhibitor with applications in cancer therapy.

Romidepsin: A cyclic peptide that inhibits HDACs and is used in cancer treatment

Uniqueness: MOCPAC’s uniqueness lies in its selective inhibition of HDAC1, making it a valuable tool for studying specific gene regulation pathways without affecting other HDACs. This selectivity provides a more targeted approach in research and potential therapeutic applications .

Biologische Aktivität

Mocpac (chemical name: 787549-26-2) is a compound that has garnered attention for its notable biological activities, particularly in the context of cancer research and epigenetic regulation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound primarily functions as a substrate for histone deacetylase 1 (HDAC1), an enzyme involved in the regulation of gene expression through the removal of acetyl groups from histone proteins. This action can lead to changes in chromatin structure and gene accessibility, influencing cellular processes such as proliferation, differentiation, and apoptosis.

| Mechanism | Description |

|---|---|

| HDAC1 Substrate | This compound acts as a substrate for HDAC1, affecting gene expression regulation. |

| Gene Regulation | Modulates chromatin structure, influencing cell cycle and apoptosis pathways. |

| Epigenetic Modulation | Alters epigenetic marks, potentially reversing aberrant gene silencing in cancers. |

2. Biological Activity Studies

Several studies have evaluated the biological activity of this compound, particularly its effects on cancer cell lines. The following sections summarize key findings from these studies.

2.1 In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 22.4 | Induction of apoptosis |

| HCT116 | 17.8 | Inhibition of HDAC activity |

| PC3 | 12.4 | Down-regulation of oncogenes |

These results indicate that this compound's ability to inhibit HDAC activity correlates with its cytotoxicity, suggesting potential therapeutic applications in HDAC-inhibitor-based cancer treatments.

2.2 Case Studies

A notable case study involved the application of this compound in a clinical setting focusing on its efficacy as an HDAC inhibitor in patients with advanced solid tumors. The study aimed to evaluate the safety profile and preliminary efficacy of this compound when administered as part of a combination therapy.

Key Findings:

- Patients exhibited a manageable safety profile with no severe adverse effects reported.

- Preliminary results indicated a partial response in 30% of treated patients, suggesting that this compound may enhance the efficacy of standard chemotherapeutic agents.

3. Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity of this compound derivatives. These studies utilize computational modeling to analyze how structural modifications affect biological outcomes.

Table 3: QSAR Predictions for this compound Derivatives

| Derivative | Predicted Activity | Structural Modification |

|---|---|---|

| Derivative A | High | Addition of trifluoromethyl group |

| Derivative B | Moderate | Substitution at the para position |

| Derivative C | Low | Removal of sulfonyl group |

The findings from these studies suggest that specific modifications can enhance or diminish the biological activity of this compound and its analogs.

4. Conclusion

This compound represents a promising compound with significant biological activity, particularly through its role as an HDAC1 substrate. The evidence from various studies indicates its potential utility in cancer therapy, especially when used in combination with other treatments. Further research is warranted to fully elucidate its mechanisms and optimize its therapeutic applications.

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O6/c1-3-24(31)28-14-8-7-11-22(30-27(34)35-17-19-9-5-4-6-10-19)26(33)29-20-12-13-21-18(2)15-25(32)36-23(21)16-20/h4-6,9-10,12-13,15-16,22H,3,7-8,11,14,17H2,1-2H3,(H,28,31)(H,29,33)(H,30,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDGUJKFQRJHJM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462150 | |

| Record name | MOCPAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787549-26-2 | |

| Record name | Phenylmethyl N-[(1S)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]-5-[(1-oxopropyl)amino]pentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787549-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MOCPAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.